6-Phenyl-5-hexenoic acid

Description

BenchChem offers high-quality 6-Phenyl-5-hexenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-5-hexenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

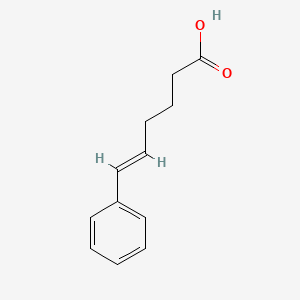

Structure

3D Structure

Properties

IUPAC Name |

(E)-6-phenylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGLPAFSJGVMEH-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

basic properties of 6-Phenyl-5-hexenoic acid

An In-depth Technical Guide to 6-Phenyl-5-hexenoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

6-Phenyl-5-hexenoic acid is a valuable bifunctional molecule incorporating a terminal phenyl group, an alkene, and a carboxylic acid moiety. This unique combination of features makes it and its derivatives significant scaffolds in organic synthesis and medicinal chemistry. The presence of multiple reactive sites—the aromatic ring, the double bond, and the carboxyl group—allows for diverse chemical transformations, rendering it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its core properties, including detailed spectral analysis, a validated synthesis protocol, and an exploration of its applications, particularly as a precursor in the development of novel therapeutic agents.

Core Molecular and Physicochemical Properties

6-Phenyl-5-hexenoic acid (CAS No. 16424-56-9) is a yellowish oil at room temperature.[1] Its structure is characterized by a C6 aliphatic chain terminating in a carboxylic acid, with a phenyl-substituted double bond at the C5-C6 position. This arrangement establishes it as an unsaturated fatty acid derivative with aromatic character.

Key Identifiers and Properties

A summary of the fundamental physicochemical properties of 6-phenyl-5-hexenoic acid is presented in Table 1. These values are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 16424-56-9 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Appearance | Yellowish Oil | [1] |

| Boiling Point | 188-190 °C (at 10 Torr) | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |

| pKa (Predicted) | 4.78 ± 0.10 | [1] |

| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [1] |

Structural Representation

The chemical structure of 6-phenyl-5-hexenoic acid contains several key features that dictate its reactivity and utility. The diagram below illustrates the atom numbering and key functional groups.

Caption: Structure of 6-Phenyl-5-hexenoic acid.

Spectral Data and Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

-

δ 10-12 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

δ 7.20-7.40 ppm (m, 5H): A multiplet integrating to five protons, characteristic of the monosubstituted phenyl ring.

-

δ 6.10-6.50 ppm (m, 2H): Two complex multiplets for the vinylic protons at C5 and C6, showing coupling to each other and to the protons on C4. The proton on C6, being directly attached to the phenyl ring, is expected to be further downfield.

-

δ 2.30-2.50 ppm (t, 2H): A triplet for the two protons at C2, adjacent to the carbonyl group.

-

δ 2.10-2.30 ppm (q, 2H): A quartet (or multiplet) for the two protons at C4, allylic to the double bond.

-

δ 1.70-1.90 ppm (quint, 2H): A quintet (or multiplet) for the two protons at C3.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the 10 unique carbon environments in the molecule (two pairs of aromatic carbons are equivalent by symmetry).

-

δ ~179 ppm: Carboxylic acid carbonyl carbon (C1).

-

δ ~137 ppm: Quaternary aromatic carbon attached to the alkene (C7).

-

δ ~132 ppm: Vinylic carbon of the phenyl ring (C6).

-

δ ~129 ppm: Vinylic carbon of the chain (C5).

-

δ ~128.5 ppm: ortho- and meta-Aromatic carbons.

-

δ ~127 ppm: para-Aromatic carbon.

-

δ ~34 ppm: Methylene carbon adjacent to the carboxyl group (C2).

-

δ ~31 ppm: Methylene carbon at the allylic position (C4).

-

δ ~24 ppm: Methylene carbon (C3).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence for the key functional groups.

-

3300-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

3100-3000 cm⁻¹ (medium): C-H stretching vibrations for the aromatic and vinylic hydrogens.

-

3000-2850 cm⁻¹ (medium): C-H stretching for the aliphatic (sp³) hydrogens.

-

~1710 cm⁻¹ (strong): A strong, sharp absorption for the C=O (carbonyl) stretch of the carboxylic acid.

-

~1640 cm⁻¹ (weak-medium): C=C stretching vibration of the alkene.

-

1600 & 1480 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong): C-O stretching vibration.

-

910 & 990 cm⁻¹ (medium): Out-of-plane (OOP) C-H bending for the alkene.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would confirm the molecular weight and provide structural information through fragmentation patterns.

-

m/z = 190: The molecular ion peak [M]⁺.

-

m/z = 117: A significant fragment corresponding to the loss of the propionic acid side chain ([C₆H₅CH=CH₂]⁺ + H), representing the stable styrene cation.

-

m/z = 91: A prominent peak for the tropylium cation ([C₇H₇]⁺), a common rearrangement product for benzyl-containing compounds.

-

m/z = 77: The phenyl cation ([C₆H₅]⁺).

-

m/z = 45: The [COOH]⁺ fragment.

Chemical Reactivity and Synthetic Utility

The reactivity of 6-phenyl-5-hexenoic acid is governed by its three principal functional domains: the carboxylic acid, the alkene, and the phenyl ring. This allows it to serve as a versatile intermediate.

-

Carboxylic Acid Group: Undergoes standard transformations such as esterification, amide formation, reduction to an alcohol, and conversion to an acyl halide.

-

Alkene Group: Susceptible to electrophilic addition (e.g., hydrogenation, halogenation, hydrohalogenation), oxidation (e.g., epoxidation, dihydroxylation), and polymerization.[5]

-

Phenyl Group: Can undergo electrophilic aromatic substitution, although the reaction conditions must be compatible with the other functional groups.

The strategic placement of these groups allows for intramolecular reactions, such as lactonization, under appropriate conditions to form cyclic structures, a common objective in the synthesis of natural products and drug candidates.

Synthesis and Purification Protocols

The synthesis of 6-phenyl-5-hexenoic acid is most effectively achieved via a two-step process involving the formation of its methyl ester followed by hydrolysis. This approach ensures high yields and simplifies purification.

Caption: Two-step synthesis of 6-phenyl-5-hexenoic acid.

Step 1: Synthesis of Methyl (Z)-6-phenyl-5-hexenoate via Wittig Reaction

This step establishes the carbon skeleton and the crucial double bond. The Wittig reaction using an unstabilized ylide is known to favor the formation of the Z-isomer.

Methodology:

-

Ylide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.

-

Wittig Reaction: Cool the ylide solution back down to -78 °C.

-

Add a solution of methyl 5-oxopentanoate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. The product can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis to 6-Phenyl-5-hexenoic Acid

This is a robust saponification of the ester to the final carboxylic acid.[6]

Methodology:

-

Reaction Setup: Dissolve the methyl (Z)-6-phenyl-5-hexenoate (1.0 eq) obtained from Step 1 in a mixture of dioxane and a 10% aqueous sodium carbonate (Na₂CO₃) solution (1:1 v/v).[6]

-

Hydrolysis: Heat the biphasic mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.[6]

-

Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the dioxane.[6]

-

Dilute the remaining aqueous residue with water and transfer to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-polar impurities.[6]

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate or oil may form.

-

Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).[6]

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, (Z)-6-phenyl-5-hexenoic acid.[6]

Purification Protocol

If required, further purification can be achieved by recrystallization or Kugelrohr distillation. For a solid or high-viscosity oil, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is effective. For oils, Kugelrohr distillation under high vacuum is preferred to avoid decomposition at high temperatures. A general purification procedure based on the acidic nature of the product is acid-base extraction.

-

Dissolve the crude product in diethyl ether.

-

Extract with a 1M solution of sodium hydroxide (NaOH). The carboxylate salt will move to the aqueous layer.

-

Wash the aqueous layer with fresh diethyl ether to remove neutral impurities.

-

Acidify the aqueous layer with cold 1M HCl to re-protonate the carboxylate and precipitate the pure acid.

-

Extract the pure acid back into diethyl ether, dry, and concentrate.

Applications in Research and Drug Development

While direct therapeutic applications of 6-phenyl-5-hexenoic acid are not documented, its core structure is a key component in the synthesis of biologically active molecules. It serves as a versatile scaffold that can be elaborated into more complex drug candidates.

-

Peptidomimetic Scaffolds: Amino acid derivatives of the 6-phenyl-5-hexenoic acid core, such as Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic acid, are critical intermediates in drug discovery.[7] They are used as building blocks to create peptidomimetics—molecules that mimic the structure of peptides but with improved stability and bioavailability.[7]

-

Enzyme Inhibitors: The combination of a hydrophobic phenyl ring and a hydrophilic carboxylic acid is a common motif in enzyme inhibitors. A diketo derivative of a related structure, 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid, has been synthesized and investigated as a dual inhibitor of HIV-1 integrase and Ribonuclease H, highlighting the potential of this chemical class in developing dual-action antiviral agents.[8]

-

Neurodegenerative Disease Research: A substituted 6-phenylhexanoic acid derivative has been developed as a key intermediate for a therapeutic drug targeting neurodegenerative diseases, underscoring the value of the C6-phenyl-acid framework in accessing complex neurological drug candidates.[9]

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-phenyl-5-hexenoic acid is not widely available. However, based on the known hazards of structurally similar unsaturated carboxylic acids like 5-hexenoic acid, a high degree of caution is warranted. 5-Hexenoic acid is classified as causing severe skin burns and eye damage.[10][11]

Recommended Hazard Profile:

-

GHS Classification (Inferred): Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1.

-

Signal Word: Danger

-

Hazard Statements (Inferred): H314: Causes severe skin burns and eye damage.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

6-Phenyl-5-hexenoic acid is a compound of significant interest due to its structural versatility. Its physicochemical and spectral properties are well-defined by its constituent functional groups. The availability of reliable synthetic and purification protocols enables its use as a foundational building block in multi-step organic synthesis. Its primary value lies in its role as an intermediate, providing a robust scaffold for the development of complex molecules with potential applications in medicinal chemistry, particularly in the fields of antiviral and neuroprotective drug discovery. Adherence to strict safety protocols is essential when handling this and related corrosive organic acids.

References

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

6-Phenyl-5-hexenoic acid, methyl ester. PubChem. Available from: [Link]

-

6-Phenyl-5-hexenoic acid, methyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available from: [Link]

-

Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid: A Versatile Intermediate for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Synthesis of (Z)-6-phenyl-5-hexenoic acid. PrepChem.com. Available from: [Link]

-

hexanoic acid, 142-62-1. The Good Scents Company. Available from: [Link]

-

Practical synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid: A key intermediate for a therapeutic drug for neurodegenerative diseases. ResearchGate. Available from: [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0310636). NP-MRD. Available from: [Link]

- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.

-

6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic Acids as Dual Inhibitors of Recombinant HIV-1 Integrase and Ribonuclease H, Synthesized by a Parallel Synthesis Approach. PMC. Available from: [Link]

- Isolation and purification of 6-aminocaproic acid. Google Patents.

Sources

- 1. 6-PHENYL-5-HEXENOIC ACID CAS#: 16424-56-9 [m.chemicalbook.com]

- 2. 6-Phenylhexanoic acid(5581-75-9) 1H NMR spectrum [chemicalbook.com]

- 3. 6-Phenylhexanoic acid(5581-75-9) 13C NMR spectrum [chemicalbook.com]

- 4. 6-Phenyl-5-hexenoic acid, methyl ester | C13H16O2 | CID 5371757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 121365-22-8: 5-Hexenoic acid, 4-oxo-6-phenyl-, (5E)- [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic Acids as Dual Inhibitors of Recombinant HIV-1 Integrase and Ribonuclease H, Synthesized by a Parallel Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

The Definitive Guide to the Structural Elucidation of 6-Phenyl-5-hexenoic Acid

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structural elucidation of 6-phenyl-5-hexenoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer a narrative grounded in scientific integrity and practical expertise. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system.

Introduction: The Analytical Challenge

6-Phenyl-5-hexenoic acid (C₁₂H₁₄O₂) is a molecule of interest in organic synthesis and medicinal chemistry. Its structure, comprising a phenyl ring, a carbon-carbon double bond, and a carboxylic acid functional group, presents a classic yet engaging challenge for structural determination. The unambiguous assignment of its constitution and stereochemistry requires a multi-faceted analytical approach, integrating data from various spectroscopic techniques. This guide will systematically walk through the process, from initial elemental analysis to the fine details revealed by two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Analysis: Determining the Molecular Blueprint

Before delving into complex spectroscopic methods, the foundational characteristics of the molecule must be established. This begins with determining the molecular formula and the degree of unsaturation, which provides the first clues to the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for determining the precise molecular formula of an unknown compound.[1] Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: A dilute solution of 6-phenyl-5-hexenoic acid is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like carboxylic acids. In negative ion mode, the molecule will be deprotonated to form [M-H]⁻.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: The measured m/z of the [M-H]⁻ ion is used to calculate the neutral mass, which is then compared against theoretical masses for possible elemental compositions.

For 6-phenyl-5-hexenoic acid, the expected monoisotopic mass is 190.0994 g/mol . An HRMS experiment would yield a measured mass very close to this value, confirming the molecular formula C₁₂H₁₄O₂.

Degree of Unsaturation (DoU)

Once the molecular formula is confirmed, the degree of unsaturation can be calculated. This value represents the total number of rings and/or multiple bonds in the molecule and is a critical guide for proposing potential structures.

The formula for calculating the Degree of Unsaturation is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₂H₁₄O₂, the calculation is: DoU = 12 + 1 - (14/2) = 6

A DoU of 6 immediately suggests a high degree of unsaturation. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds). The remaining two degrees of unsaturation must be accounted for by other structural features. In the context of the molecular formula, a carbonyl group (C=O) from the carboxylic acid and a carbon-carbon double bond (C=C) are the most likely candidates.

Spectroscopic Deep Dive: Assembling the Structural Fragments

With the molecular formula and degree of unsaturation in hand, we turn to spectroscopic techniques to piece together the molecular structure. The workflow typically involves Infrared (IR) spectroscopy to identify functional groups, followed by a comprehensive analysis of 1D and 2D NMR data to establish the carbon-hydrogen framework and connectivity.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule.[2] Different functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for their identification.

Predicted IR Spectrum Analysis for 6-Phenyl-5-hexenoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3000 (very broad) | Strong | O-H stretch (carboxylic acid dimer) | Confirms the presence of a carboxylic acid.[3][4][5][6] The broadness is due to hydrogen bonding.[3][4][5][6] |

| ~3080-3010 | Medium-Weak | C-H stretch (aromatic and vinylic) | Indicates the presence of both a benzene ring and a C=C double bond. |

| ~2950-2850 | Medium | C-H stretch (aliphatic) | Confirms the presence of sp³ hybridized C-H bonds in the alkyl chain. |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) | Strong evidence for a carbonyl group within a carboxylic acid.[3][5][6] |

| ~1640 | Medium-Weak | C=C stretch (alkene) | Confirms the presence of a carbon-carbon double bond. |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) | Characteristic absorptions for a benzene ring. |

| ~965 | Strong | C-H bend (trans-alkene) | A strong out-of-plane bend at this wavenumber is highly indicative of a trans (E) configuration for the double bond. |

| ~750, ~690 | Strong | C-H bend (monosubstituted benzene) | These two strong absorptions are characteristic of a monosubstituted phenyl group. |

The IR spectrum provides compelling evidence for all three key functional groups: a carboxylic acid, a phenyl ring, and a carbon-carbon double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[7] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, and through the correlations observed in 2D NMR experiments, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data for 6-Phenyl-5-hexenoic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad singlet | 1H | -COOH | The highly deshielded proton of the carboxylic acid, which is often broad due to hydrogen exchange.[8][9] |

| ~7.35-7.20 | multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |

| ~6.40 | doublet of triplets | 1H | H-6 | Vinylic proton adjacent to the phenyl group. It is a doublet due to coupling with H-5 and a triplet due to long-range coupling with the H-4 methylene group. |

| ~6.15 | doublet of triplets | 1H | H-5 | Vinylic proton adjacent to the alkyl chain. It is a doublet due to coupling with H-6 and a triplet due to coupling with the H-4 methylene group. |

| ~2.40 | triplet | 2H | H-2 | Methylene group alpha to the carbonyl group, deshielded by the electron-withdrawing effect of the carbonyl. |

| ~2.25 | quartet | 2H | H-4 | Methylene group adjacent to the double bond. |

| ~1.80 | quintet | 2H | H-3 | Methylene group beta to the carbonyl group. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for 6-Phenyl-5-hexenoic Acid

| Chemical Shift (ppm) | Assignment | Rationale |

| ~179 | C-1 (C=O) | Carbonyl carbon of the carboxylic acid, highly deshielded.[6][10] |

| ~137 | C-ipso (Ar) | Quaternary carbon of the phenyl ring attached to the alkene. |

| ~131 | C-6 | Vinylic carbon attached to the phenyl ring. |

| ~129 | C-5 | Vinylic carbon attached to the alkyl chain. |

| ~128.5 | C-ortho/meta (Ar) | Aromatic carbons. |

| ~127 | C-para (Ar) | Aromatic carbon. |

| ~126 | C-ortho/meta (Ar) | Aromatic carbons. |

| ~34 | C-2 | Methylene carbon alpha to the carbonyl. |

| ~32 | C-4 | Methylene carbon adjacent to the double bond. |

| ~24 | C-3 | Methylene carbon beta to the carbonyl. |

2D NMR Spectroscopy: Unambiguous Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary to definitively establish the connectivity of the molecular fragments.[11][12]

Workflow for 2D NMR Analysis

Caption: Workflow for structure elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[7] In the COSY spectrum of 6-phenyl-5-hexenoic acid, we would expect to see correlations between:

-

H-2 and H-3

-

H-3 and H-4

-

H-4 and H-5

-

H-5 and H-6 This would confirm the integrity of the hexenoic acid chain.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[11] This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[3][11] This is particularly useful for identifying quaternary carbons and for connecting the different spin systems identified in the COSY spectrum. Key HMBC correlations for 6-phenyl-5-hexenoic acid would include:

-

H-2 to C-1 (carbonyl) and C-3

-

H-4 to C-5 and C-6

-

H-6 to the ipso, ortho, and meta carbons of the phenyl ring.

-

Visualizing the Structure with Key HMBC Correlations

Caption: Key HMBC correlations confirming the structure of 6-phenyl-5-hexenoic acid.

Conclusion: A Validated and Cohesive Structure

By systematically integrating the data from HRMS, IR, and a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of 6-phenyl-5-hexenoic acid. The molecular formula of C₁₂H₁₄O₂ and a degree of unsaturation of 6 are established by HRMS. IR spectroscopy confirms the presence of a carboxylic acid, a phenyl group, and an alkene. Finally, a detailed analysis of ¹H, ¹³C, COSY, HSQC, and HMBC NMR data allows for the unambiguous assignment of all atoms and their connectivity, leading to the final, validated structure. This rigorous, multi-technique approach exemplifies the principles of modern structural elucidation, providing a high degree of confidence in the final assignment.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 6-Phenyl-5-hexenoic acid, methyl ester. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2017, August 17). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Example 9. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Geochimica et Cosmochimica Acta. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 2. m.youtube.com [m.youtube.com]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. reddit.com [reddit.com]

- 5. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 6. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 7. CASPRE [caspre.ca]

- 8. SpectraBase [spectrabase.com]

- 9. m.youtube.com [m.youtube.com]

- 10. instanano.com [instanano.com]

- 11. app.nmrium.com [app.nmrium.com]

- 12. IR spectra prediction [cheminfo.org]

Biological Potential and Medicinal Chemistry of 6-Phenyl-5-hexenoic Acid Derivatives

[1][2]

Executive Summary

6-Phenyl-5-hexenoic acid represents a privileged chemical scaffold in drug discovery, characterized by a lipophilic styryl "cap" connected to a polar "warhead" (carboxylic acid) via a flexible aliphatic linker. While the parent compound exhibits modest biological activity as a metabolite, its derivatives—particularly

-

Peptidomimetics & Antimicrobials: As non-proteinogenic amino acid building blocks (e.g., in cationic antimicrobial peptides).

-

Epigenetic & Metabolic Modulation: As inhibitors of Histone Deacetylase (HDAC) and modulators of ROR

t, targeting cancer and autoimmune pathways.

This guide details the Structure-Activity Relationships (SAR), mechanisms of action, and validated experimental protocols for these derivatives.

Chemical Scaffold & Structural Activity Relationship (SAR)

The core structure consists of three domains: the Hydrophobic Tail (Phenyl ring), the Linker Region (Alkenyl chain), and the Polar Head (Carboxylic acid or derivative).

SAR Analysis

-

The Styryl Cap (C5=C6-Ph): The rigidity of the C5-C6 double bond (typically trans or E configuration) locks the phenyl ring in a specific orientation, enhancing binding affinity to hydrophobic pockets (e.g., the HDAC tube or ROR

t ligand-binding domain) compared to fully saturated analogs. -

The Linker Length: The 6-carbon chain is critical. Shortening the chain (e.g., to 4-phenyl-3-butenoic acid) shifts activity towards simple antifungal properties, while the 6-carbon length allows for the introduction of functional groups (amino, oxo) at the C3 or C4 positions, creating mimics of biological substrates like acetylated lysine.

-

C3-Functionalization (Amino Derivatives): Introduction of an amino group at C3 yields 3-amino-6-phenyl-5-hexenoic acid , a

-amino acid analog of phenylalanine. This creates "hybrid" peptides resistant to proteolysis.

Visualization: Chemical Space & SAR

Figure 1: Structural decomposition of the 6-phenyl-5-hexenoic acid scaffold and its functional derivatives.

Therapeutic Applications & Mechanisms[3][4][5]

A. Peptidomimetics and Antimicrobials

The derivative (R)-3-amino-6-phenyl-5-hexenoic acid is a critical intermediate.[1][2] It serves as a

-

Mechanism: When incorporated into peptide backbones, the extra methylene group and the rigid styryl side chain disrupt standard

-helix formation, inducing unique secondary structures (e.g., -

Application: It is used in the synthesis of Cationic Antimicrobial Peptides (AMPs) . These engineered peptides disrupt bacterial membranes (innate immunity mimetics) but possess enhanced stability in serum due to the non-natural amino acid backbone.

B. Anticancer Activity (HDAC Inhibition)

Structural analogs such as 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) have demonstrated potent anticancer activity.[3]

-

Mechanism: These compounds act as Histone Deacetylase (HDAC) Inhibitors .[4][3][5]

-

The hydrophobic phenyl group enters the HDAC active site tube.

-

The linker positions the "warhead" (often a hydroxamic acid or a keto-acid mimic) near the Zinc ion (

) at the catalytic center. -

Inhibition prevents the removal of acetyl groups from histone lysine residues.[4]

-

Result: Hyperacetylation of histones opens chromatin structure, reactivating silenced tumor suppressor genes (e.g., p21), leading to cell cycle arrest and apoptosis.

-

-

Potency: AOPHA-Me exhibits IC50 values in the micromolar range, often 30-fold more potent than shorter-chain analogs like 4-phenyl-3-butenoic acid (PBA).[3]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid

A standard workflow for generating the peptidomimetic building block.

Reagents: Cinnamyl bromide, N-Acyloxazolidinone chiral auxiliary, LiHMDS, TFA.

-

Alkylation: React the lithiated chiral oxazolidinone enolate with cinnamyl bromide at -78°C to install the styryl side chain with high diastereoselectivity.

-

Cleavage: Hydrolyze the auxiliary using LiOH/H2O2 to yield the free acid.

-

Homologation (Arndt-Eistert): Convert the

-amino acid precursor to the -

Protection: React the free amine with Fmoc-OSu in dioxane/water (1:1) with NaHCO3.

-

Purification: Acidify to pH 2, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.

-

QC: Verify purity via HPLC (>98%) and stereochemistry via chiral column chromatography.

Protocol 2: In Vitro HDAC Inhibition Assay

Self-validating colorimetric assay to test keto-derivative potency.

Materials:

-

HeLa nuclear extract (source of HDACs).

-

Substrate: Colorimetric Lysine substrate (e.g., Boc-Lys(Ac)-pNA).

-

Reference Inhibitor: Trichostatin A (TSA).

Steps:

-

Preparation: Dilute test compounds (6-phenyl-5-hexenoic derivatives) in DMSO to concentrations ranging from 0.1

M to 100 -

Incubation: Mix 10

L of compound with 15 -

Reaction: Add 25

L of Substrate solution. Incubate at 37°C for 30 mins. -

Termination: Add 50

L of Developer solution (containing Trypsin). Trypsin cleaves the deacetylated substrate, releasing the chromophore (pNA). -

Readout: Measure Absorbance at 405 nm.

-

Validation:

-

Negative Control: DMSO only (100% Activity).

-

Positive Control: TSA (1

M) (<5% Activity). -

Calculation: % Inhibition =

.

-

Visualization: HDAC Inhibition Mechanism

Figure 2: Mechanistic pathway of HDAC inhibition by phenyl-hexenoic acid derivatives.

Data Summary: Comparative Biological Activity

| Compound Variant | Primary Target | Activity Metric | Key Application |

| 6-Phenyl-5-hexenoic acid (Parent) | Bacterial Membranes | Low (Metabolite) | Synthetic Intermediate / Fungal Metabolite |

| 4-Phenyl-3-butenoic acid (Analog) | Fungal Enzymes | IC50 ~ 10-50 | Antifungal (Agrochemistry) |

| AOPHA-Me (Keto-derivative) | HDAC 1 & 2 | IC50 < 5 | Anticancer (Solid Tumors) |

| Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic | Peptidases (Resistance) | N/A (Building Block) | Stable Antimicrobial Peptides |

References

-

Discovery of HDAC Inhibitors: Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties.[3] (Source: NIH/PubMed).[6] Link

-

Peptidomimetic Building Blocks: Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid: A Versatile Intermediate for Drug Discovery.[1] (Source: NBInno). Link

-

Antifungal Activity: Isolation and Antifungal Activity of 4-phenyl-3-butenoic Acid From Streptomyces Koyangensis. (Source: J Agric Food Chem). Link

-

Metabolite Profiling: Disentangling the Complexity of a Hexa-Herbal Chinese Medicine... Predicting Active Components. (Source: Frontiers in Pharmacology). Link

-

ROR

t Inverse Agonists: Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as ROR

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Reactive Sites of 6-Phenyl-5-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-5-hexenoic acid is a bifunctional organic molecule that holds significant interest for organic synthesis and medicinal chemistry. Its structure, incorporating a carboxylic acid, a carbon-carbon double bond, and a phenyl group, presents multiple avenues for chemical modification. This guide provides a comprehensive analysis of the reactive sites of 6-phenyl-5-hexenoic acid, offering insights into its chemical behavior and potential applications in drug discovery and development.[1]

Molecular Structure and Physicochemical Properties

6-Phenyl-5-hexenoic acid (C12H14O2) possesses a molecular weight of 190.24 g/mol .[2] It is a yellowish oil, soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.[2] The molecule's reactivity is dictated by the interplay of its three primary functional groups: the carboxylic acid, the alkene, and the phenyl ring.

| Property | Value | Source |

| Molecular Formula | C12H14O2 | [2] |

| Molecular Weight | 190.24 g/mol | [2] |

| Boiling Point | 188-190 °C (at 10 Torr) | [2] |

| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.78 ± 0.10 | [2] |

| Form | Oil | [2] |

| Color | Yellowish | [2] |

Analysis of Reactive Sites

The unique arrangement of functional groups in 6-phenyl-5-hexenoic acid gives rise to distinct reactive centers, each with its own characteristic set of reactions.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety is a versatile functional group capable of undergoing a variety of transformations.

-

Deprotonation and Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts.[3] This is often the first step in activating the carboxyl group for further reactions.

-

Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles.[4][5] This leads to the substitution of the hydroxyl group.

-

Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields esters.[6]

-

Amide Formation: While direct reaction with amines can be difficult due to salt formation, the use of coupling agents like dicyclohexylcarbodiimide (DCC) facilitates the formation of amides.[5]

-

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride.[7] This intermediate is a key precursor for the synthesis of esters, amides, and anhydrides.[7]

-

-

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).[6]

Caption: Key reactions of the carboxylic acid group.

The Carbon-Carbon Double Bond (-CH=CH-)

The π-bond of the alkene is electron-rich, making it susceptible to attack by electrophiles. This is a primary site for addition reactions.[8][9]

-

Electrophilic Addition:

-

Hydrohalogenation: Addition of hydrogen halides (HX) across the double bond. The regioselectivity of this reaction (Markovnikov or anti-Markovnikov) can be controlled by the reaction conditions.[9]

-

Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.[10]

-

Halogenation: Addition of halogens (e.g., Br2, Cl2) to form a dihalide.[6] The reaction of 5-hexenoic acid with bromine is a known example.[11]

-

-

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H2 and a metal catalyst like Pd/C).[6]

-

Oxidative Cleavage: Strong oxidizing agents like ozone (O3) or potassium permanganate (KMnO4) can cleave the double bond, leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the workup conditions.[6][8]

Caption: Common reactions involving the alkene moiety.

The Phenyl Group (-C6H5)

The phenyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring.[12] The vinyl group attached to the phenyl ring acts as an activating, ortho-, para-directing group.[13][14] This is because the vinyl group can donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during the attack at the ortho and para positions.[13]

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring, primarily at the ortho and para positions.

-

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr3 for bromination), halogens can be introduced onto the aromatic ring.

-

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the phenyl ring using an alkyl halide or acyl halide and a Lewis acid catalyst.

Caption: Electrophilic substitution reactions on the phenyl ring.

Experimental Protocols

The following are representative, detailed methodologies for probing the reactivity of 6-phenyl-5-hexenoic acid.

Protocol 1: Esterification of 6-Phenyl-5-hexenoic Acid

Objective: To synthesize the methyl ester of 6-phenyl-5-hexenoic acid.

Causality: This protocol utilizes the principle of Fischer esterification, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Methodology:

-

To a solution of 6-phenyl-5-hexenoic acid (1.0 g, 5.26 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL) dropwise.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 6-phenyl-5-hexenoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Bromination of the Alkene Moiety

Objective: To synthesize 5,6-dibromo-6-phenylhexanoic acid.

Causality: This protocol demonstrates the electrophilic addition of bromine across the carbon-carbon double bond. The electron-rich double bond attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. A similar procedure is documented for the bromination of 5-hexenoic acid.[11]

Methodology:

-

Dissolve 6-phenyl-5-hexenoic acid (1.0 g, 5.26 mmol) in a suitable solvent like dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (0.84 g, 5.26 mmol) in dichloromethane (10 mL) dropwise to the cooled solution with stirring.

-

Continue stirring at 0 °C for 1-2 hours, or until the bromine color disappears.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Evaporate the solvent under reduced pressure to yield the crude 5,6-dibromo-6-phenylhexanoic acid.

-

The product can be purified by recrystallization or column chromatography.

Conclusion

6-Phenyl-5-hexenoic acid is a molecule with a rich and varied chemistry, owing to the presence of three distinct reactive sites. A thorough understanding of the reactivity of the carboxylic acid, the alkene, and the phenyl group is crucial for its effective utilization in the synthesis of novel compounds. The protocols and analyses presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile building block in their scientific endeavors. The ability to selectively modify each functional group opens up a vast chemical space for the design and synthesis of new therapeutic agents and other valuable organic molecules.

References

-

PrepChem.com. Synthesis of (Z)-6-phenyl-5-hexenoic acid. Available from: [Link]

-

Filo. Styrene (vinylbenzene) undergoes electrophilic aromatic substitution much... Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid: A Versatile Intermediate for Drug Discovery. Available from: [Link]

-

ResearchGate. Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Available from: [Link]

-

ChemSynthesis. 5-hexenoic acid. Available from: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

-

PubChem. 6-Phenyl-5-hexenoic acid, methyl ester. Available from: [Link]

-

Chemistry LibreTexts. 16.3: Summary of Alkene Reactions. Available from: [Link]

-

ResearchGate. A computational study of the mechanism for the C6H5+CH2O reaction. Available from: [Link]

-

Pearson+. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut.... Available from: [Link]

-

Khan Academy. Carboxylic acid reactions overview. Available from: [Link]

-

PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid. Available from: [Link]

-

University of Calgary. Reactions of Alkenes. Available from: [Link]

-

The Organic Chemistry Tutor. Alkene Reactions. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]

-

SlidePlayer. Reactions of Carboxylic acids Three types of reactions: 1. Replacement of OH group 2. alteration of the carbonyl group 3. re. Available from: [Link]

-

MDPI. A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[2][15]diazino [4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Available from: [Link]

-

Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. Available from: [Link]

-

ScienceOpen. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Available from: [Link]

-

ResearchGate. Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid. Available from: [Link]

-

ACS Publications. One-Pot Synthesis of α-Alkyl Styrene Derivatives | ACS Omega. Available from: [Link]

-

FuseSchool - Global Education. GCSE Chemistry - Addition Reactions of Alkenes. Available from: [Link]

-

Michigan State University. Carboxylic Acid Reactivity. Available from: [Link]

-

The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions of Benzene Review. Available from: [Link]

-

Cheméo. Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 6-PHENYL-5-HEXENOIC ACID CAS#: 16424-56-9 [m.chemicalbook.com]

- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 4. Khan Academy [khanacademy.org]

- 5. jackwestin.com [jackwestin.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. crab.rutgers.edu [crab.rutgers.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Styrene (vinylbenzene) undergoes electrophilic aromatic substitution much.. [askfilo.com]

- 14. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]

- 15. prepchem.com [prepchem.com]

Methodological & Application

Application Note: Laboratory Preparation of 6-Phenyl-5-hexenoic Acid

This Application Note is designed for research scientists and process chemists requiring a robust, reproducible protocol for the synthesis of 6-Phenyl-5-hexenoic acid . This compound is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., analogs of SAHA) and various fragrance compounds.

The guide details two complementary synthetic strategies:

-

The Wittig Olefination: Best for generating the (Z)-isomer or when building the carbon chain from benzaldehyde.

-

The Heck Cross-Coupling: Best for generating the (E)-isomer with high stereoselectivity and atom economy.

Introduction & Retrosynthetic Analysis

Compound: 6-Phenyl-5-hexenoic acid CAS: 16424-56-9 (General), 5636-68-0 (Oxo-derivative reference), 85396-64-1 (Methyl ester) Molecular Formula: C₁₂H₁₄O₂ Molecular Weight: 190.24 g/mol

The synthesis of 6-phenyl-5-hexenoic acid can be approached by disconnecting the C5-C6 double bond (Wittig) or the C6-Phenyl bond (Heck).

Retrosynthetic Logic (DOT Diagram)

Caption: Retrosynthetic analysis showing the two primary disconnection strategies: Wittig Olefination (Red) and Heck Coupling (Green).

Method A: Wittig Olefination (Z-Selective/Mixture)

Strategic Utility: This method constructs the carbon skeleton from widely available benzaldehyde and 5-bromovaleric acid derivatives. It is the preferred route when the specific alkene starting material (5-hexenoic acid) is unavailable or when the (Z)-cis isomer is specifically required (using non-stabilized ylide conditions).

Reaction Mechanism

The reaction involves the deprotonation of (4-carboxybutyl)triphenylphosphonium bromide to form a phosphorus ylide.

-

Critical Note: Since the starting material is a carboxylic acid, 2 equivalents of base are required: the first equivalent deprotonates the carboxylic acid (forming the carboxylate), and the second deprotonates the

-carbon to form the active ylide.

Protocol Parameters

| Parameter | Specification | Reason |

| Reagent A | (4-Carboxybutyl)triphenylphosphonium bromide | Precursor to the ylide. |

| Reagent B | Benzaldehyde (Freshly distilled) | Electrophile. Oxidation products (benzoic acid) quench the ylide. |

| Base | Sodium Bis(trimethylsilyl)amide (NaHMDS) or KOtBu | Strong, bulky base to ensure complete deprotonation without nucleophilic attack. |

| Solvent | Anhydrous THF | Strictly anhydrous to prevent protonation of the ylide. |

| Temperature | 0°C to RT | Low temp favors kinetic control (Z-selectivity). |

Step-by-Step Procedure

Scale: 10 mmol

-

Phosphonium Salt Preparation (If not purchased):

-

Reflux 5-bromovaleric acid (1.81 g, 10 mmol) and Triphenylphosphine (2.62 g, 10 mmol) in dry acetonitrile (20 mL) for 24 hours.

-

Cool, filter the white precipitate, wash with cold ether, and dry under vacuum. Yield is typically >90%.[1]

-

-

Ylide Generation:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Add (4-carboxybutyl)triphenylphosphonium bromide (4.43 g, 10 mmol) and Anhydrous THF (40 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Add NaHMDS (1.0 M in THF) (21 mL, 21 mmol, 2.1 equiv ) dropwise via syringe over 15 minutes.

-

Observation: The solution should turn a deep orange/red color, indicating ylide formation. Stir at 0°C for 30–45 minutes.

-

-

Coupling:

-

Add Benzaldehyde (1.06 g, 10 mmol) dropwise to the ylide solution at 0°C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 4:1). The aldehyde spot should disappear.

-

-

Workup & Purification:

-

Quench: Add water (20 mL) and 1M NaOH (10 mL) to ensure the product is in the aqueous layer (as the carboxylate salt).

-

Wash: Extract the aqueous layer with Diethyl Ether (2 x 30 mL) to remove Triphenylphosphine oxide (TPPO) and unreacted neutrals. Discard the organic layer.

-

Acidification: Acidify the aqueous layer to pH ~2 using 2M HCl. The product will precipitate or oil out.

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Drying: Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil often contains Z/E isomers. Purify via silica gel column chromatography (Gradient: 5%

20% EtOAc in Hexanes).

-

Experimental Workflow (DOT Diagram)

Caption: Operational workflow for the Wittig synthesis of 6-Phenyl-5-hexenoic acid.

Method B: Heck Cross-Coupling (E-Selective)

Strategic Utility: This is the modern "Atom Economic" route. It is highly selective for the (E)-trans isomer due to the thermodynamics of the palladium catalytic cycle (syn-elimination).

Reaction Mechanism

The reaction utilizes a Pd(0)/Pd(II) cycle to couple Iodobenzene with 5-hexenoic acid.

-

Expert Insight: While 5-hexenoic acid has a terminal alkene, the Heck reaction typically occurs at the terminal position. However, migration of the double bond (isomerization) is a risk. Using lower temperatures and specific ligands (like PPh3) helps stabilize the active species.

Protocol Parameters

| Parameter | Specification | Reason |

| Substrate A | Iodobenzene | More reactive than bromobenzene, allowing milder conditions. |

| Substrate B | 5-Hexenoic Acid | The alkene component.[2][3] |

| Catalyst | Pd(OAc)₂ (5 mol%) | Precursor to active Pd(0). |

| Ligand | Triphenylphosphine (PPh₃) (10-20 mol%) | Stabilizes Pd(0) and promotes the catalytic cycle. |

| Base | Triethylamine (Et₃N) | Neutralizes the HI generated during the reaction. |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents facilitate the coupling. |

Step-by-Step Procedure

Scale: 5 mmol

-

Setup:

-

In a pressure tube or RBF equipped with a condenser, add Iodobenzene (1.02 g, 5 mmol), 5-Hexenoic acid (0.63 g, 5.5 mmol), Pd(OAc)₂ (56 mg, 0.25 mmol), and PPh₃ (131 mg, 0.5 mmol).

-

Dissolve in Acetonitrile (15 mL).

-

Add Triethylamine (1.4 mL, 10 mmol).

-

-

Reaction:

-

Purge the vessel with Nitrogen/Argon for 5 minutes.

-

Heat the mixture to 80–90°C for 12–16 hours.

-

Monitoring: The reaction mixture will darken (Pd black formation indicates catalyst death, but solution should remain dark brown during active catalysis).

-

-

Workup:

-

Cool to RT. Concentrate the solvent under reduced pressure.

-

Dissolve the residue in 1M NaOH (20 mL) and wash with Diethyl Ether (2 x 20 mL) to remove unreacted iodobenzene and organic impurities.

-

Acidify the aqueous layer with 2M HCl to pH 2.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry over Na₂SO₄ and concentrate.[1]

-

-

Purification:

-

Recrystallization from Hexane/Ether is often possible for the E-isomer, or silica gel chromatography (15% EtOAc in Hexane).

-

Characterization & Data Analysis

Distinguishing the stereoisomers is crucial. The coupling constant (

Comparative NMR Data Table

| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |

| Alkene Protons ( | 6.35 – 6.50 ppm | 5.60 – 5.80 ppm |

| Coupling Constant ( | 15.8 – 16.2 Hz (Large) | 11.0 – 11.8 Hz (Small) |

| Appearance | Clear doublet of triplets | Clear doublet of triplets |

| IR (C=C stretch) | ~965 cm⁻¹ (Strong) | ~700–750 cm⁻¹ (Weak) |

Key Peaks (CDCl₃, 400 MHz):

-

Carboxylic Acid (-COOH): Broad singlet > 10.0 ppm.

-

Aromatic Protons: Multiplet 7.20 – 7.40 ppm.

-

Vinylic Protons: Two signals in the 5.5 – 6.5 ppm region (depending on isomer).

-

Aliphatic Chain:

- -CH₂ (to COOH): Triplet ~2.4 ppm.

-

Allylic CH₂: Quartet/Multiplet ~2.2 – 2.3 ppm.

-

Internal CH₂: Quintet ~1.8 ppm.

References

-

Preparation of (Z)-6-phenyl-5-hexenoic acid. PrepChem. Available at: [Link] (Accessed Feb 7, 2026).

-

Wittig Reaction Protocol. University of Missouri-Kansas City. Available at: [Link] (Accessed Feb 7, 2026).

-

Heck Reaction Mechanism and Conditions. Chemistry LibreTexts. Available at: [Link] (Accessed Feb 7, 2026).

-

PubChem Compound Summary for CID 5371757 (Methyl ester derivative). National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 7, 2026).

Sources

role of 6-Phenyl-5-hexenoic acid in developing new drug candidates

This guide details the application of 6-Phenyl-5-hexenoic acid (and its derivatives) as a privileged scaffold in medicinal chemistry, specifically for the development of Histone Deacetylase (HDAC) inhibitors and stable peptidomimetics.

Executive Summary & Rationale

6-Phenyl-5-hexenoic acid (CAS: 16424-56-9) serves as a critical "linker-cap" intermediate in the synthesis of targeted therapeutics. Its structural utility lies in its three distinct domains:

-

The Phenyl "Cap": A hydrophobic moiety that interacts with the rim of enzyme active sites (specifically HDACs).

-

The Alkenyl "Linker": The C5-C6 double bond provides conformational rigidity (unlike saturated hexanoic acid), pre-organizing the molecule for binding and reducing the entropic penalty upon docking.

-

The Carboxylic "Warhead Precursor": The acid group is readily convertible into zinc-binding groups (ZBGs) such as hydroxamic acids or benzamides, which are essential for metalloenzyme inhibition.

This compound is primarily used to develop HDAC Inhibitors (similar to Vorinostat/SAHA and Belinostat) and as a precursor for Non-Natural Amino Acids (e.g., Fmoc-3-amino-6-phenyl-5-hexenoic acid) in peptide drug design.

Mechanistic Role in Drug Design

A. The "Cap-Linker-ZBG" Pharmacophore Model

In the development of HDAC inhibitors, 6-Phenyl-5-hexenoic acid acts as the structural backbone. The carboxylic acid is chemically modified to coordinate the catalytic Zinc ion (

-

Pharmacophore Mapping:

-

Cap Group (Phenyl): Occupies the solvent-exposed surface groove.

-

Linker (Hexenoic Chain): Spans the narrow hydrophobic channel. The

-bond at C5 restricts rotation, potentially enhancing selectivity for specific HDAC isoforms (e.g., HDAC6 vs. HDAC1). -

ZBG (Hydroxamate/Benzamide): Chelates the

ion, blocking deacetylation of histone lysines.

-

B. Peptidomimetic Stabilization

Derivatives of this acid (specifically the

C. Visualization: Mechanism of Action

The following diagram illustrates how the 6-Phenyl-5-hexenoic acid scaffold integrates into the HDAC active site.

Caption: Pharmacophore mapping of the scaffold into the HDAC active site. The acid terminus is converted to a Zinc-Binding Group (ZBG).

Experimental Protocols

Protocol A: Synthesis of Hydroxamic Acid Analogues

Objective: To convert the 6-Phenyl-5-hexenoic acid precursor into a bioactive hydroxamate-based HDAC inhibitor.

Rationale: The carboxylic acid itself is a weak zinc binder. Conversion to hydroxamic acid (

Reagents Required:

-

6-Phenyl-5-hexenoic acid (1.0 eq)

-

Ethyl chloroformate or TBTU (Coupling agent)

-

Hydroxylamine hydrochloride (

) -

Potassium Hydroxide (KOH) in Methanol[1]

-

Tetrahydrofuran (THF) and Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve 6-Phenyl-5-hexenoic acid (1 mmol) in anhydrous THF (10 mL) at 0°C. Add Triethylamine (1.2 eq) followed by Ethyl Chloroformate (1.1 eq). Stir for 30 mins to form the mixed anhydride.

-

Note: Alternatively, convert to methyl ester first using MeOH/H2SO4 if storing the intermediate.

-

-

Hydroxylamine Preparation: In a separate flask, prepare a solution of hydroxylamine by adding KOH (1.5 eq) to

(1.5 eq) in Methanol at 0°C. Filter off the KCl precipitate. -

Coupling: Add the freshly prepared hydroxylamine solution to the activated acid mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1). The hydroxamic acid will appear more polar than the starting acid.

-

Workup: Quench with 1N HCl (carefully, to pH ~6). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from acetonitrile or purify via flash chromatography. Hydroxamic acids often stain red/purple with

stain on TLC.

Protocol B: In Vitro HDAC Fluorometric Activity Assay

Objective: To validate the biological activity of the synthesized 6-phenyl-5-hexenoic acid derivative. Method: A two-step enzymatic reaction using a fluorogenic acetylated lysine substrate.

Materials:

-

Enzyme: Recombinant human HDAC1 or HeLa nuclear extract.

-

Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

-

Developer: Trypsin or Lysyl endopeptidase.

-

Test Compound: The hydroxamate derivative synthesized in Protocol A.

Workflow:

| Step | Action | Critical Parameter |

| 1. Incubation | Mix HDAC enzyme + Test Compound (serial dilutions) + Assay Buffer (Tris-HCl pH 8.0). | Incubate 30 min @ 37°C to allow inhibitor binding. |

| 2. Substrate | Add Fluorogenic Substrate (50 | Reaction time: 30–60 min. Deacetylation occurs here. |

| 3. Development | Add Developer solution (Trypsin). | Trypsin cleaves only deacetylated lysine, releasing the fluorophore (AMC). |

| 4. Readout | Measure Fluorescence (Ex: 360nm / Em: 460nm). | Signal is proportional to HDAC activity. |

Data Analysis:

Calculate % Inhibition using the formula:

Logical Workflow: From Scaffold to Lead Candidate

The following decision tree outlines the development process using this scaffold.

Caption: Decision matrix for utilizing the scaffold in small molecule vs. peptide drug discovery.

References

-

Preparation of Hydroxamic Acids: Massoudi, A. et al. (2025). Methods for Hydroxamic Acid Synthesis. National Institutes of Health (PMC).

-

HDAC Inhibitor Pharmacophores: Bertrand, P. (2010). Inside HDAC with HDAC inhibitors. European Journal of Medicinal Chemistry.

-

Peptidomimetic Intermediates: Ningbo Inno Pharmchem. (2026). Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid: A Versatile Intermediate for Drug Discovery.

-

Metabolic Probes: Li, X. et al. (2018). Disentangling the Complexity of a Hexa-Herbal Chinese Medicine... LC-MS-Based Metabolite Profiles. Frontiers in Pharmacology.

-

Chemical Properties: PubChem. (2025). 6-Phenyl-5-hexenoic acid, methyl ester Compound Summary. National Library of Medicine.

Sources

Application Notes and Protocols for the Purification of 6-Phenyl-5-hexenoic Acid

Introduction: The Importance of Purity in Drug Discovery and Development

6-Phenyl-5-hexenoic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural motif, featuring both a phenyl ring and a carboxylic acid functionality connected by a flexible hexenoic chain, makes it a versatile scaffold for accessing a wide range of biologically active molecules. As with any compound intended for use in pharmaceutical research and development, achieving a high degree of purity is not merely a desirable outcome but a critical necessity. Impurities, even in trace amounts, can lead to misleading biological data, interfere with downstream chemical transformations, and pose significant safety risks.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to provide a detailed exploration of the fundamental principles and practical methodologies for the purification of 6-phenyl-5-hexenoic acid. The protocols herein are presented as self-validating systems, with an emphasis on the causality behind experimental choices to empower the researcher with the knowledge to adapt and troubleshoot as needed.

Physicochemical Properties Guiding Purification Strategy

A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties.

| Property | Value | Implication for Purification |

| Molecular Formula | C₁₂H₁₄O₂ | --- |

| Molecular Weight | 190.24 g/mol | --- |

| Appearance | Yellowish Oil | Crystallization may be challenging; distillation and chromatography are suitable. |

| Boiling Point | 188-190 °C at 10 Torr | Distillation under reduced pressure is a viable method for purification.[1] |

| pKa (Predicted) | 4.78 ± 0.10 | The acidic nature allows for purification via acid-base extraction.[1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol.[1] Limited solubility in water.[2] | Provides a basis for selecting solvents for chromatography and crystallization. |

Method 1: Acid-Base Extraction for Initial Purification

Principle: Acid-base extraction is a powerful liquid-liquid extraction technique that separates acidic, basic, and neutral compounds from a mixture based on their different solubilities in aqueous and organic solvents at various pH levels.[3][4] For 6-phenyl-5-hexenoic acid, its carboxylic acid group can be deprotonated by a weak base to form a water-soluble carboxylate salt.[2][5] This salt will partition into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will regenerate the pure carboxylic acid, which will precipitate or can be extracted back into an organic solvent.[4][6]

Causality of Experimental Choices:

-

Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is preferred over a strong base like sodium hydroxide (NaOH). This is because a strong base could potentially hydrolyze any ester impurities or promote side reactions. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid without affecting other less acidic functional groups.[5]

-

Solvent Selection: A water-immiscible organic solvent in which 6-phenyl-5-hexenoic acid is soluble, such as diethyl ether or ethyl acetate, is chosen for the initial dissolution of the crude product.

Experimental Workflow: Acid-Base Extraction

Sources

- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Video: Extraction - Concept [jove.com]

- 4. vernier.com [vernier.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

Application Notes & Protocols: Enzymatic Synthesis of 6-Phenyl-5-hexenoic Acid Derivatives

Introduction

6-Phenyl-5-hexenoic acid and its derivatives are valuable scaffolds in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and specialty materials. Traditional chemical routes to these compounds often require harsh conditions, stoichiometric reagents, and complex purification steps. Biocatalysis, leveraging the inherent selectivity and efficiency of enzymes, offers a compelling green alternative. This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of 6-phenyl-5-hexenoic acid derivatives, designed for researchers, scientists, and drug development professionals. We will explore various enzymatic strategies, with a primary focus on lipase-catalyzed reactions, and provide the foundational knowledge to adapt these methods for diverse synthetic targets.

Section 1: Selecting the Optimal Biocatalytic Strategy

The functional groups of 6-phenyl-5-hexenoic acid—a carboxylic acid and a carbon-carbon double bond—present multiple handles for enzymatic modification. The choice of enzyme dictates the type of derivative that can be synthesized.

-

Lipases/Esterases: These are the most common and robust enzymes for this application. They catalyze the formation of ester or amide bonds at the carboxylic acid terminus. Lipases like Candida antarctica Lipase B (CALB) are renowned for their broad substrate scope, high stability in organic solvents, and commercial availability, making them an excellent starting point for synthesizing ester and amide derivatives.[1][2]

-

Ene-Reductases (ERs): Belonging to the Old Yellow Enzyme (OYE) family, these enzymes can selectively reduce the activated C=C double bond of the hexenoic acid backbone to yield saturated 6-phenylhexanoic acid derivatives. This is particularly useful for creating chiral centers if the substitution pattern allows.[3][4]

-

Transaminases (TAs): While not acting directly on the parent acid, transaminases can be used in multi-step cascades. For instance, a keto-analogue of the target molecule could be asymmetrically aminated to produce a chiral amino acid derivative, a highly valuable building block in pharmaceutical synthesis.[5][6]

The selection of the biocatalyst is therefore the critical first step, guided by the desired final product structure. The diagram below illustrates these primary synthetic routes.

Sources

- 1. Lipase-Catalyzed Synthesis and Characterization of 6-O-(11-Dodecenoic)-Glucose Ester in Ionic Liquids [file.scirp.org]

- 2. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid - Important steps towards biobased production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

Troubleshooting & Optimization

common challenges in 6-Phenyl-5-hexenoic acid synthesis

Technical Support Center: Synthesis of 6-Phenyl-5-hexenoic Acid

Subject: Troubleshooting & Optimization Guide for C12-Aryl-Alkenoic Acid Synthesis Ticket ID: CHEM-SUP-6PH5 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

6-Phenyl-5-hexenoic acid is a critical intermediate, often employed as a linker in histone deacetylase (HDAC) inhibitors (e.g., SAHA analogs) and as a probe in fatty acid metabolism studies. Its synthesis presents a classic organic chemistry dichotomy: the Wittig reaction offers accessible starting materials but struggles with stereocontrol and purification, while Cross-Metathesis (CM) offers superior stereoselectivity but requires expensive catalysts and careful stoichiometry.

This guide addresses the three most reported user challenges:

-

Stereocontrol: Achieving high E (trans) vs. Z (cis) ratios.

-

Stoichiometry: Managing the free carboxylic acid moiety during base-mediated reactions.

-

Purification: Efficient removal of Triphenylphosphine Oxide (TPPO) and isomer separation.

Part 1: Strategic Route Selection

Before troubleshooting, ensure you are using the route best suited to your downstream application.

Decision Matrix: Wittig vs. Metathesis

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on project constraints.

Part 2: Troubleshooting The Wittig Route

Core Reaction: (4-Carboxybutyl)triphenylphosphonium bromide + Benzaldehyde

Issue 1: "My reaction stalled, or yield is <20%."

Diagnosis: Incorrect Base Stoichiometry. The Science: The starting phosphonium salt contains a free carboxylic acid. The first equivalent of base is consumed immediately to deprotonate the carboxylic acid (forming the carboxylate). It does not form the ylide. You must use at least 2.0–2.2 equivalents of base to generate the reactive phosphorous ylide.

Protocol Fix:

-

Suspend (4-carboxybutyl)triphenylphosphonium bromide (1.0 equiv) in anhydrous THF.

-

Cool to 0°C.

-

Add NaHMDS or LiHMDS (2.2 equiv) dropwise.

-

Observation: The solution should turn deep orange/red, indicating ylide formation. If it remains pale, you have not added enough base.

-

-

Stir for 30–60 mins to ensure complete dianion formation.

-

Add Benzaldehyde (0.95 equiv) slowly.

Issue 2: "I need the E-isomer, but I mostly got Z."

Diagnosis: Non-stabilized ylides (alkyl-phosphonium salts) are kinetically controlled to yield the Z-isomer (cis) via a puckered oxaphosphetane transition state. The Science: Under standard conditions (salt-free, low temp), Z-selectivity is inherent. To flip this to E, you must use the Schlosser Modification .

Protocol Fix (Schlosser Modification):

-

Perform ylide formation with PhLi (Lithium is crucial here) at –78°C.

-

Add benzaldehyde at –78°C.

-

Crucial Step: Before warming up, add a second equivalent of PhLi to deprotonate the betaine intermediate, forming a

-oxido ylide. -

Add 1.0 equiv of tert-butanol (proton source) to reprotonate. This equilibration drives the intermediate to the thermodynamically stable trans-configuration.

-

Warm to room temperature to eliminate TPPO.

Issue 3: "I cannot separate the Triphenylphosphine Oxide (TPPO)."

Diagnosis: TPPO co-elutes with the product, especially given the polarity of the carboxylic acid. The Science: TPPO is a Lewis base. It can be precipitated using Lewis acids like ZnCl2.[1]

Protocol Fix (ZnCl2 Precipitation):

-

Dissolve the crude mixture in minimal Toluene or Ethanol.

-

Add ZnCl2 (2–3 equiv) .

-